Sigamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Sigamide is a chiral formamide compound derived from N-methyl valine, known for its role as a catalyst in asymmetric synthesis. Specifically, it is utilized in the enantioselective reduction of ketimines, showcasing its effectiveness in generating chiral amines from prochiral substrates. The structure of Sigamide allows it to act as a Lewis base, facilitating various chemical transformations through coordination with substrates.

Sigamide primarily catalyzes the asymmetric reduction of ketimines using trichlorosilane as a reducing agent. The reaction mechanism involves the formation of a reactive hexa-coordinate species where the ketimine substrate is activated through hydrogen bonding with the protonated imidazole nitrogen from Sigamide. This activation positions the substrate favorably for hydride transfer, leading to the formation of chiral amines .

Key Reactions Involving Sigamide:- Asymmetric Reduction of Ketimines: The reaction converts ketimines to corresponding chiral amines with high enantioselectivity.

- Formation of Chiral β-amino Acids: Sigamide has also been employed in synthesizing chiral β-amino acid derivatives, demonstrating versatility beyond simple amine synthesis .

While specific biological activities of Sigamide are not extensively documented, its role as a catalyst in synthesizing biologically relevant compounds suggests potential implications in pharmaceuticals. The chiral amines produced through reactions involving Sigamide may exhibit various biological properties, including antimicrobial and anti-inflammatory activities, depending on their specific structures.

Sigamide can be synthesized through straightforward methods involving N-methyl valine and appropriate reagents to form the desired formamide structure. The synthesis typically involves:

- Starting Materials: N-methyl valine and activating agents such as thionyl chloride or oxalyl chloride.

- Reaction Conditions: The reaction is usually conducted under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

- Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain pure Sigamide.

Several compounds exhibit similar catalytic properties to Sigamide. Here are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Methyl Valine | Chiral Amino Acid | Precursor to Sigamide; involved in similar reactions. |

| (S)-Proline | Chiral Amino Acid | Commonly used catalyst for various asymmetric reactions; less selective than Sigamide. |

| N-Boc-Phenylalanine | Chiral Amino Acid | Used in peptide synthesis; different reactivity profile compared to Sigamide. |

| (S)-Valine | Chiral Amino Acid | Similar structural features but less effective as a catalyst for ketimines. |

Uniqueness of Sigamide

What sets Sigamide apart is its specific structural configuration that enhances its Lewis basicity and facilitates efficient hydrogen bonding during catalytic cycles, leading to higher enantioselectivity compared to other similar compounds.

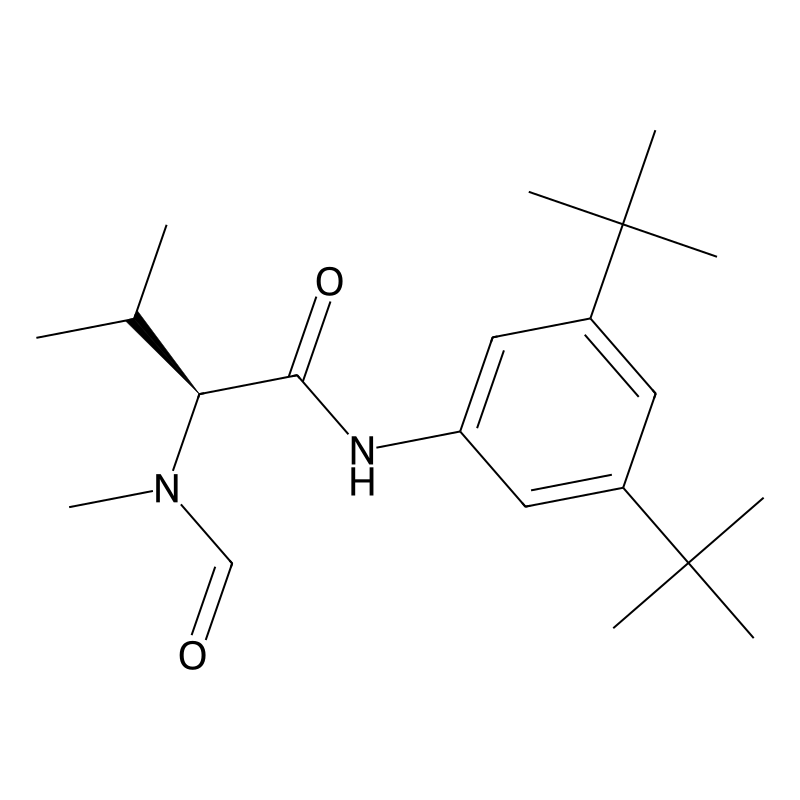

Structural Architecture

The molecular framework of Sigamide comprises several key structural elements. The backbone features a valine-derived amino acid structure with an N-methylformamide modification at the amino terminus [1] [3]. The carboxyl terminus forms an amide linkage with 3,5-ditert-butylphenylamine, creating a substantial aromatic substitution pattern. The aromatic ring bears two bulky tert-butyl groups in the meta positions relative to the amide nitrogen, significantly influencing the molecule's overall conformation and properties [1] [4].

Stereochemical Configuration

Sigamide possesses one chiral center located at the C2 position, maintaining an S-configuration according to Cahn-Ingold-Prelog nomenclature [1] [3]. This stereochemical assignment is confirmed by the compound's optical activity, exhibiting a specific rotation of [α]²²/D -170° (c = 1 in chloroform) [3]. The negative optical rotation indicates levorotatory behavior, consistent with the S-configuration and the spatial arrangement of substituents around the chiral carbon.

Physicochemical Properties

Thermal Properties

Sigamide demonstrates significant thermal stability with a melting point range of 180-186°C [3] [5]. The relatively high melting point reflects strong intermolecular interactions, likely arising from hydrogen bonding networks formed by the amide functional groups. The predicted boiling point of 486.1±45.0°C [5] indicates substantial molecular cohesion and low volatility under standard conditions. These thermal characteristics position Sigamide as a thermally robust compound suitable for applications requiring elevated temperature stability.

Physical State and Density

Under standard conditions, Sigamide exists as a solid with a measured density of 1.008±0.06 g/cm³ [5]. This density value indicates efficient molecular packing in the crystalline state, facilitated by the compound's ability to form intermolecular hydrogen bonds and optimize van der Waals interactions between the bulky tert-butyl substituents.

Solubility and Lipophilicity

The lipophilicity of Sigamide is characterized by an XLogP3-AA value of 5.3 [1], indicating high hydrophobic character. This elevated lipophilicity stems primarily from the two tert-butyl groups attached to the aromatic ring, which contribute substantial hydrophobic surface area to the molecule. The balance between polar amide groups and hydrophobic substituents suggests moderate solubility in organic solvents while maintaining limited aqueous solubility.

Hydrogen Bonding Characteristics

Hydrogen Bond Donor and Acceptor Properties

Sigamide contains one hydrogen bond donor site corresponding to the secondary amide N-H group and two hydrogen bond acceptor sites represented by the carbonyl oxygens of both the amide and formamide functionalities [1]. The hydrogen bond donor count of 1 and acceptor count of 2 [1] establish the compound's capacity for intermolecular hydrogen bonding networks, contributing to its crystalline stability and melting point characteristics.

Predicted Hydrogen Bonding Behavior

The molecular structure suggests formation of directional hydrogen bonds, particularly through the amide N-H group acting as a donor to carbonyl acceptors in neighboring molecules. This hydrogen bonding pattern likely contributes to the observed thermal stability and solid-state properties. The formamide carbonyl provides an additional acceptor site, potentially enabling complex three-dimensional hydrogen bonding networks in the crystalline state.

Conformational Analysis

Rotatable Bond Assessment

Sigamide possesses six rotatable bonds [1], indicating considerable conformational flexibility. These rotatable bonds are primarily located in the connections between the central chiral carbon and its substituents, including the tert-butyl groups, the formamide moiety, and the aromatic amide linkage. This conformational freedom allows the molecule to adopt various spatial arrangements to optimize intermolecular interactions.

Steric Considerations

The presence of bulky tert-butyl substituents significantly influences the molecule's preferred conformations. These groups create substantial steric bulk that constrains certain rotational orientations while favoring extended conformations that minimize unfavorable steric clashes. The steric environment around the chiral center plays a crucial role in determining the compound's recognition properties and binding characteristics.

Electronic Properties

Exact Mass and Molecular Weight

The exact mass of Sigamide is determined to be 346.262028332 Da [1], providing precise molecular weight information essential for analytical characterization and mass spectrometric identification. This exact mass corresponds closely to the nominal molecular weight of 346.5 g/mol [1] [2], confirming the molecular formula C21H34N2O2.

Optical Activity and Chirality

The compound exhibits strong optical activity with a specific rotation of -170° [3], demonstrating high enantiomeric purity and significant interaction with plane-polarized light. This pronounced optical rotation reflects the well-defined chiral environment created by the S-configuration at the central carbon and the asymmetric arrangement of the four distinct substituents.

Molecular Recognition Features

Chiral Recognition Capacity

The S-configuration of Sigamide enables enantioselective interactions with other chiral molecules, making it valuable as a chiral auxiliary or catalyst in asymmetric synthesis applications [6] [7]. The spatial arrangement of functional groups around the chiral center creates a defined three-dimensional environment that can discriminate between enantiomers of substrate molecules.

Intermolecular Interaction Sites

The molecule presents multiple sites for intermolecular recognition, including hydrogen bonding through amide groups, hydrophobic interactions via tert-butyl substituents, and potential π-π stacking through the aromatic ring. These diverse interaction modes contribute to the compound's ability to engage in specific molecular recognition events and influence its utility in catalytic applications.

Structural Stability and Packing

Crystal Packing Considerations

The combination of hydrogen bonding donors and acceptors, along with the bulky hydrophobic substituents, influences the crystal packing arrangement of Sigamide. The dense packing reflected in the measured density suggests efficient utilization of space through complementary intermolecular interactions, including hydrogen bonding networks and optimized van der Waals contacts.

XLogP3

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant